BenchChemオンラインストアへようこそ!

1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine

Antibacterial MIC Gram-positive

1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine (CAS 1904188-41-5, molecular formula C₁₅H₁₆N₂O₂S, molecular weight 288.37 g/mol) is a synthetic organic compound that integrates a thiazole ring, a benzoyl linker, and a piperidine moiety into a single scaffold. This structural arrangement places it within the broader class of thiazole-piperidine hybrids, a chemotype that has been investigated across multiple therapeutic areas including sphingosine kinase 1 (SphK1) inhibition for oncology , acetylcholinesterase (AChE) inhibition for neurodegeneration , and antifungal/antibacterial applications.

Molecular Formula C15H16N2O2S
Molecular Weight 288.37
CAS No. 1904188-41-5
Cat. No. B2499135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine
CAS1904188-41-5
Molecular FormulaC15H16N2O2S
Molecular Weight288.37
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3
InChIInChI=1S/C15H16N2O2S/c18-14(17-9-2-1-3-10-17)12-4-6-13(7-5-12)19-15-16-8-11-20-15/h4-8,11H,1-3,9-10H2
InChIKeyXMVQICACSLQSOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine (CAS 1904188-41-5): Chemical Identity and Procurement Baseline for a Thiazole-Piperidine Research Scaffold


1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine (CAS 1904188-41-5, molecular formula C₁₅H₁₆N₂O₂S, molecular weight 288.37 g/mol) is a synthetic organic compound that integrates a thiazole ring, a benzoyl linker, and a piperidine moiety into a single scaffold . This structural arrangement places it within the broader class of thiazole-piperidine hybrids, a chemotype that has been investigated across multiple therapeutic areas including sphingosine kinase 1 (SphK1) inhibition for oncology [1], acetylcholinesterase (AChE) inhibition for neurodegeneration [2], and antifungal/antibacterial applications [3]. The compound serves as a versatile building block for medicinal chemistry programs and is commercially available for research purposes only .

Why 1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine Cannot Be Substituted with Generic Thiazole or Piperidine Analogs in Research Programs


Within the thiazole-piperidine chemical space, minor structural modifications produce divergent target engagement profiles that preclude generic interchangeability. The specific connectivity of 1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine—where the thiazol-2-yloxy group is attached to the para position of the benzoyl ring, which is in turn linked via an amide bond to an unsubstituted piperidine—determines its binding orientation at enzyme active sites [1]. Substitution of piperidine with piperazine (as in thiazole-substituted benzoylpiperazine derivatives) shifts the AChE inhibitory profile, with piperazine analogs achieving IC₅₀ values in the 0.8–1.2 μM range [2], while the piperidine scaffold engages a distinct conformational space. Similarly, replacing the thiazole with benzothiazole alters selectivity toward sphingosine kinase isoforms [3]. These structure-activity relationship (SAR) distinctions mean that procurement of a generic thiazole or piperidine derivative cannot recapitulate the specific binding interactions of this compound, making target-specific sourcing essential.

Quantitative Comparator Evidence for 1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine: Antibacterial, Anticancer, and Enzymatic Differentiation


Antibacterial Activity of 1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine Against S. aureus and E. coli Relative to Vancomycin

1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine demonstrates measurable antibacterial activity against both Gram-positive and Gram-negative strains, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . By comparison, the clinical comparator vancomycin—a standard of care for Gram-positive infections—exhibits an MIC of 1 µg/mL against the same S. aureus strain, but is essentially inactive against E. coli with an MIC exceeding 128 µg/mL . The compound thus shows a 32-fold weaker potency than vancomycin against S. aureus, but provides a broader Gram-negative coverage window (MIC 64 µg/mL for E. coli) where vancomycin is ineffective. In the broader context of thiazole-piperidine antibacterial SAR, related amide derivatives bearing thiazole, benzhydryl, and piperidine moieties have shown MIC values of 62.5 µg/mL against P. aeruginosa, comparable to streptomycin at 125 µg/mL [1].

Antibacterial MIC Gram-positive Gram-negative Thiazole-piperidine

In Vitro Antitumor Activity of 1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine Against MCF-7 Breast Cancer Cells

1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine exhibits in vitro cytotoxicity against MCF-7 human breast adenocarcinoma cells with an IC₅₀ of 18 µM . This activity has been attributed, based on molecular docking studies, to potential inhibition of tubulin polymerization via interaction with the colchicine-binding site of β-tubulin . For context, the structurally distinct thiazole-piperazine analog 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one showed comparable activity against MCF-7 cells with an IC₅₀ of 20 µM . The target compound's single-digit micromolar potency, while not best-in-class, provides a defined SAR entry point for further optimization of the benzoylpiperidine series. In the wider chemotype context, piperidine-thiazole derivatives have demonstrated antiproliferative IC₅₀ values ranging from 0.120 µM to 3.0 µM against DU-145 prostate cancer cells, suggesting that scaffold substitution can substantially improve potency .

Anticancer MCF-7 Cytotoxicity IC50 Tubulin polymerization

Acetylcholinesterase (AChE) Inhibitory Potential as a Class-Level Differentiator for Thiazole-Piperidine Hybrids

1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine has been attributed with acetylcholinesterase (AChE) inhibitory activity as one of its primary biological mechanisms . While a definitive IC₅₀ value for the target compound itself has not yet been published (listed as TBD in available sources), the broader thiazole-piperidine/piperazine chemotype has been extensively characterized for AChE inhibition. In a systematic study of thiazole-substituted benzoylpiperazine derivatives, the most active compounds achieved AChE IC₅₀ values of 0.8023–0.9767 µM [1]. A structurally related compound in BindingDB (BDBM50534614, CHEMBL4470726) exhibited an AChE IC₅₀ of 2.42 µM (2420 nM) when tested in Albino LACA mouse brain homogenates using acetylthiocholine iodide as substrate in an Ellman's assay [2]. For reference, the clinically approved AChE inhibitor donepezil shows an IC₅₀ of approximately 0.054 µM [3]. The piperidine scaffold of the target compound, lacking the additional hydrogen-bonding capacity of piperazine, is expected to produce a distinct AChE inhibition profile that may favor different binding kinetics or subtype selectivity.

Acetylcholinesterase inhibition AChE Neurodegeneration Alzheimer's disease Thiazole-piperidine

Synthetic Accessibility and Scaffold Versatility as a Procurement Differentiator: Direct Amide Coupling Route from 4-(Thiazol-2-yloxy)benzoic Acid

1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine is synthesized via a single-step amide coupling reaction between commercially available 4-(1,3-thiazol-2-yloxy)benzoic acid (CAS 56355-20-5) and piperidine, typically using dicyclohexylcarbodiimide (DCC) as a coupling agent . This synthetic simplicity contrasts with more complex analogs such as 4-methoxy-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}piperidine, which requires multi-step sequences , and 8-[4-(1,3-thiazol-2-yloxy)benzoyl]-1,4-dioxa-8-azaspiro[4.5]decane (CAS 2034608-39-2), which incorporates a spirocyclic ketal protecting group . The piperidine nitrogen of the target compound provides a direct derivatization handle for N-alkylation, N-acylation, or quaternization, enabling rapid library expansion without de novo scaffold synthesis . Recent advances in palladium-catalyzed hydrogenation have achieved stereoselective piperidine synthesis with yields exceeding 85%, further improving synthetic efficiency .

Synthetic accessibility Amide coupling Building block Derivatization Medicinal chemistry

Sphingosine Kinase 1 (SphK1) Target Engagement: Patent-Documented Selectivity Over SphK2 for Thiazolyl Piperidine Derivatives

The thiazolyl piperidine chemotype, of which 1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine is a structural member, has been disclosed in patent literature (US 8,436,186) as a privileged scaffold for sphingosine kinase 1 (SphK1) inhibition with demonstrated selectivity over sphingosine kinase 2 (SphK2) [1]. The patent explicitly states that compounds of formula I cause specific inhibition of sphingosine kinase 1, but not sphingosine kinase 2 [1]. This isoform selectivity is therapeutically relevant because SphK1 inhibition suppresses the formation of growth-promoting sphingosine-1-phosphate (S1P) while simultaneously increasing intracellular concentrations of the pro-apoptotic molecules ceramide and sphingosine [1]. The compounds are claimed for treatment of cancer, tumor growth, angiogenesis, and inflammatory diseases [1]. While specific IC₅₀ values for the target compound against SphK1 are not publicly disclosed in the patent, the structural formula I encompasses the target compound's core scaffold, and the patent reports that compounds of the invention exhibit IC₅₀ values in the micromolar to nanomolar range [1].

Sphingosine kinase 1 SphK1 SphK2 selectivity Oncology Thiazolyl piperidine

Optimal Research and Procurement Application Scenarios for 1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine Based on Quantitative Evidence


Antibacterial Screening Library Construction Targeting Dual Gram-Positive and Gram-Negative Coverage

Procure 1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine as a fragment-like starting point for antibacterial screening libraries requiring simultaneous Gram-positive (S. aureus MIC 32 µg/mL) and Gram-negative (E. coli MIC 64 µg/mL) coverage, a spectrum profile that vancomycin (Gram-positive only, MIC 1 µg/mL) cannot provide . The unsubstituted piperidine nitrogen offers a direct derivatization handle for systematic SAR exploration to improve potency while retaining dual-spectrum activity.

Oncology Target Validation Using SphK1-Selective Chemical Probes

Source this compound for SphK1 target validation studies in cancer cell lines and animal models, leveraging patent-documented SphK1 selectivity over SphK2 [1]. The thiazole-piperidine scaffold has been explicitly claimed for SphK1 inhibition with IC₅₀ values in the micromolar to nanomolar range [1]. Use the compound as a tool molecule to investigate S1P signaling axis modulation, with the option to derivatize the piperidine ring for enhanced potency and pharmacokinetic optimization.

Breast Cancer (MCF-7) Antiproliferative Lead Optimization Program

Implement 1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine as a chemical starting point for MCF-7 breast cancer antiproliferative lead optimization, based on its baseline IC₅₀ of 18 µM and proposed mechanism of tubulin polymerization inhibition at the colchicine-binding site . The compound's potency is within the range observed for related thiazole-piperazine analogs (MCF-7 IC₅₀ = 20 µM for piperazinone derivatives), and the unsubstituted piperidine provides an immediate vector for structural elaboration to achieve sub-micromolar potency.

Neurodegenerative Disease Research: AChE Inhibitor Scaffold with Distinct Piperidine Pharmacophore

Evaluate 1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine for neurodegenerative disease research as an AChE inhibitor chemotype with a piperidine pharmacophore distinct from the extensively studied piperazine-based AChE inhibitors (which achieve IC₅₀ values of 0.80–1.21 µM) [2]. The absence of the second nitrogen atom in the piperidine ring may confer differentiated blood-brain barrier penetration, metabolic stability, or binding kinetics relative to piperazine analogs, justifying procurement for head-to-head comparator studies.

Quote Request

Request a Quote for 1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.